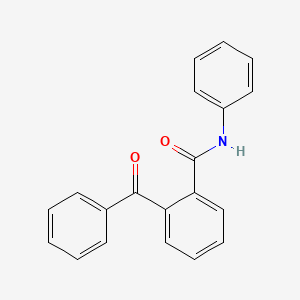

2-Benzoylbenzanilide

Description

Structure

3D Structure

Properties

CAS No. |

51334-77-1 |

|---|---|

Molecular Formula |

C20H15NO2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

2-benzoyl-N-phenylbenzamide |

InChI |

InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23) |

InChI Key |

XQBCETJBBGILQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoylbenzanilide and Its Derivatives

Classical Amidation Approaches for N-Aroyl Anilides

Traditional methods for forming the amide bond in 2-benzoylbenzanilide primarily rely on the coupling of a carboxylic acid or its activated derivative with an aniline (B41778).

Coupling of Substituted Benzoic Acids with Anilines

The direct condensation of a carboxylic acid and an amine is a fundamental approach to amide synthesis. For 2-benzoylbenzanilide, this involves the reaction of 2-benzoylbenzoic acid with aniline. This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. chemistrysteps.com Common activating agents include carbodiimides or phosphorus-based reagents. growingscience.comnih.gov For instance, studies have shown that reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) can effectively mediate the coupling of various carboxylic acids and amines, including those that are sterically hindered or less nucleophilic. nih.govorganic-chemistry.org The reaction's success is often dependent on the specific substrates and the choice of coupling agent and conditions. growingscience.com

Utilization of Acid Chlorides in Benzoylation Reactions

A highly effective and widely used method for synthesizing benzanilides is the Schotten-Baumann reaction. doubtnut.com This reaction involves the acylation of an amine with an acid chloride in the presence of a base. doubtnut.comwikipedia.org For the synthesis of 2-benzoylbenzanilide, 2-benzoylbenzoyl chloride is reacted with aniline. doubtnut.comyoutube.com The base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid generated during the reaction. growingscience.comquora.com This method is often favored due to the high reactivity of acid chlorides, which generally leads to high yields and proceeds under mild conditions. wikipedia.org The formation of the acid chloride itself can be achieved by treating the corresponding carboxylic acid (2-benzoylbenzoic acid) with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukgoogle.com

| Reagent | Typical Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Neat or in a solvent like toluene, often with catalytic DMF. google.com | Low cost, gaseous byproducts are easily removed. ucl.ac.uk |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF. | Milder conditions, gaseous byproducts. ucl.ac.uk |

| Phosphorus Pentachloride (PCl₅) | Used for converting carboxylic acids to acid chlorides. wikipedia.org | Strong chlorinating agent. |

DCC Coupling Strategies for Amide Formation

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates amide bond formation by activating the carboxylic acid. chemistrysteps.comwikipedia.org In this method, 2-benzoylbenzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by aniline to form the desired 2-benzoylbenzanilide. chemistrysteps.comorganic-chemistry.org A significant advantage of this method is that it proceeds under mild, neutral conditions. organic-chemistry.org However, a primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can typically be removed by filtration. wikipedia.orgpeptide.com To improve reaction efficiency and suppress potential side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. universite-paris-saclay.frnih.gov

Solvent and Catalyst Optimization in Traditional Amidation

The efficiency of classical amidation reactions is highly dependent on the choice of solvents and catalysts. In Schotten-Baumann reactions, solvents like dichloromethane (B109758) (CH₂Cl₂), chloroform, or biphasic systems with water are common. ucl.ac.uk The choice of base is also critical; it must be strong enough to scavenge the generated acid but not so strong as to cause unwanted side reactions like hydrolysis of the acyl chloride. quora.com For DCC couplings, solvents such as dichloromethane, dimethylformamide (DMF), and ethyl acetate (B1210297) are frequently used. wikipedia.orguniversite-paris-saclay.fr The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate ester formation and, in some cases, amidation, particularly with less reactive nucleophiles. organic-chemistry.orgpeptide.com Optimization studies have explored various coupling reagents beyond DCC, such as HATU and POCl₃/pyridine, to find the most effective conditions for specific substrates, with reaction times and yields varying significantly. growingscience.com

| Coupling Reagent/Base | Solvent | Reaction Time | Outcome |

| HATU/DIPEA | DMF | 1 h | Successful product formation. growingscience.com |

| POCl₃/Pyridine | - | up to 48 h | Incomplete reaction. growingscience.com |

| DCC/DMAP | - | up to 48 h | Incomplete reaction. growingscience.com |

| Data derived from a study on the synthesis of a 2-benzoylbenzohydrazide derivative. growingscience.com |

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for forming C-N bonds, offering novel pathways for the synthesis of benzanilides through C-H activation.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed reactions represent a significant advancement in the synthesis of complex aromatic compounds. cnr.it These methods allow for the direct functionalization of C-H bonds, which is an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. cnr.itresearchgate.net In the context of benzanilide (B160483) synthesis, a common strategy involves the amide group of an anilide directing the palladium catalyst to selectively activate an ortho C-H bond on one of the aromatic rings. researchgate.netrsc.org This activated position can then be coupled with a variety of partners.

For instance, palladium catalysts can facilitate the direct ortho-arylation of anilides or benzamides. acs.orgacs.org While much of the research focuses on functionalizing the aniline or benzoyl ring of a pre-formed benzanilide, the principles can be extended to the synthesis of the core structure itself. researchgate.netrsc.org One potential pathway involves the palladium-catalyzed carbonylation of anilines with aryl halides, where carbon monoxide is inserted to form the carbonyl bridge. beilstein-journals.org Another approach is the direct C-H activation and subsequent acylation of anilines. rsc.org These reactions often operate through Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles and have been shown to tolerate a wide range of functional groups. acs.orgrsc.org The choice of ligand, oxidant, and reaction conditions is crucial for achieving high regioselectivity and yield. researchgate.netrsc.org

Ruthenium-Catalyzed C-H Hydroxylation and Derivatization

Ruthenium-catalyzed reactions have emerged as a powerful tool for the direct hydroxylation of C(sp²)–H bonds in benzamides, offering a direct route to hydroxylated derivatives. Research by Ackermann and coworkers has demonstrated the efficacy of well-defined ruthenium carboxylate complexes in this transformation. organic-chemistry.orgnih.gov These catalysts enable the ortho-hydroxylation of benzamides with high site-selectivity.

A notable catalytic system employs [Ru(O₂CMes)₂(p-cymene)] with PhI(OAc)₂ as the oxidant. organic-chemistry.orgthieme-connect.de This system has proven effective for the C-H bond oxygenation of N-substituted benzamides, tolerating a wide array of functional groups and yielding a variety of phenolic compounds. thieme-connect.de The reaction typically proceeds at elevated temperatures, such as 120 °C, in a solvent mixture like TFA/TFAA. thieme-connect.de Impressively, these ruthenium-catalyzed hydroxylations can be achieved with a remarkably low catalyst loading of just 1.0 mol %. organic-chemistry.orgnih.gov

Further studies have expanded the scope of ruthenium catalysts to include [RuCl₂(p-cymene)]₂, which is effective for the hydroxylation of carbamates and benzamides. thieme-connect.de Mechanistic investigations suggest that these reactions proceed through a reversible C–H bond metalation step. kaust.edu.sa The choice of the ruthenium catalyst and reaction conditions allows for the selective functionalization of benzamides, providing access to valuable hydroxylated derivatives that can serve as precursors for more complex molecules.

Table 1: Ruthenium-Catalyzed C-H Hydroxylation of Benzamides

| Catalyst | Oxidant | Substrate | Key Features |

|---|---|---|---|

| [Ru(O₂CMes)₂(p-cymene)] | PhI(OAc)₂ | N-substituted benzamides | Low catalyst loading (1.0 mol %), broad functional group tolerance. organic-chemistry.orgthieme-connect.de |

| [RuCl₂(p-cymene)]₂ | PhI(OTFA)₂ | Benzamides and carbamates | High efficiency for amide directing groups. thieme-connect.de |

Cobalt-Catalyzed Aroylation of Primary Amines

Cobalt-catalyzed reactions present an economical and environmentally benign alternative for the synthesis of aryl amides. A novel method has been developed for the selective aroylation of primary amines using aroyl peroxides, catalyzed by an inexpensive and earth-abundant cobalt catalyst. beilstein-journals.orgmdpi.com This process is noteworthy for its unprecedented selectivity, where the C-N bond formation product is generated exclusively, without the formation of the common N-O bond formation product. beilstein-journals.orgmdpi.com

The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating a variety of primary amines and aroyl peroxides. beilstein-journals.orgmdpi.com A key advantage of this methodology is that the aroyl peroxide serves as the sole aroylating reagent, eliminating the need for an additional base or oxidant. beilstein-journals.orgmdpi.com This atom-economical approach aligns with the principles of green chemistry. organic-chemistry.org Recent research has also highlighted cobalt-catalyzed tandem reactions for the transformation of primary amines into other functional groups, underscoring the versatility of cobalt catalysis. nih.gov

Table 2: Cobalt-Catalyzed Selective Aroylation of Primary Amines

| Catalyst Type | Aroylating Agent | Substrate | Key Advantages |

|---|---|---|---|

| Inexpensive Cobalt Catalyst | Aroyl Peroxides | Primary Amines | High selectivity for C-N bond formation, no need for external base or oxidant, mild conditions. beilstein-journals.orgmdpi.com |

Novel Synthetic Strategies and Green Chemistry Approaches

Photoredox-Catalyzed Amidyl Radical Generation in Benzamide (B126) Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy for generating highly reactive amidyl radicals from N-alkyl benzamides under mild conditions. acs.orgorganic-chemistry.org This approach enables challenging C-N bond-forming reactions that are difficult to achieve through traditional methods. organic-chemistry.org The generation of the amidyl radical typically involves a proton-coupled electron transfer (PCET) process, often facilitated by an iridium-based photocatalyst in cooperation with a weak base. researchgate.net

These photogenerated amidyl radicals can participate in various transformations, including the aminoarylation of unactivated alkenes, providing access to complex N-heterocyclic structures. acs.orgorganic-chemistry.org The introduction of an external oxidant can enhance the efficiency of the photoredox cycle by preventing back electron transfer. acs.org This methodology has been successfully applied to the synthesis of synthetically challenging quaternary carbon-centered benzoindolizidinones. acs.orgorganic-chemistry.org The ability to generate and utilize these reactive intermediates under mild, light-driven conditions represents a significant advancement in sustainable synthesis. researchgate.net

Ultrasound-Assisted Synthesis of Anilides

Ultrasound irradiation has been recognized as a green and efficient energy source for promoting organic reactions. nih.govbeilstein-journals.org The synthesis of anilides through the acylation of aryl amines with acyl chlorides can be significantly accelerated under ultrasonic conditions (typically 35 kHz). rsc.orgnih.gov In the presence of a catalytic amount of aluminum metal powder in a solvent like acetonitrile, these reactions can proceed to completion within a few minutes at room temperature, affording high yields of the desired anilides (85–97%). rsc.orgnih.gov

This method is not only rapid and efficient but also adheres to the principles of green chemistry by minimizing energy consumption and reaction time. beilstein-journals.orgrsc.org The protocol has been shown to be compatible with a wide range of substituted aryl amines and acyl chlorides, including those with electron-donating or electron-withdrawing groups, without affecting other functional groups like nitro, methoxy (B1213986), and halogens. rsc.org The use of ultrasound provides a simple, low-cost, and environmentally friendly procedure for the large-scale synthesis of anilides. rsc.orgnih.gov

Table 3: Comparison of Ultrasound-Assisted vs. Mechanical Stirring for Anilide Synthesis

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Ultrasound Irradiation | 80 seconds | 93 | 25°C, Aluminum catalyst rsc.org |

| Mechanical Stirring | 30 minutes | 20 | 25°C, Aluminum catalyst rsc.org |

pH-Controlled Reactivity in Aroyl Radical Generation for Synthesis

The polarity and reactivity of radical intermediates can be influenced by the reaction medium's pH. A novel pH-controlled polarity umpolung strategy has been developed for the intramolecular aroylation of electron-rich arenes. organic-chemistry.org This method allows for the synthesis of fluorenones, which are important structural motifs, under mild conditions. organic-chemistry.org

Traditionally, acylation reactions often involve nucleophilic aroyl radicals. However, this pH-dependent approach likely proceeds through the in-situ generation of electrophilic aroyl radicals. organic-chemistry.org The reaction is carried out using persulfate salts in water, which generate sulfate (B86663) radical anions and protons upon activation. This in situ generation of acid lowers the pH of the medium. organic-chemistry.org Computational and mechanistic studies support the hypothesis that under these acidic conditions, the protonated aroyl radicals become more electrophilic, facilitating their reaction with electron-rich aromatic systems. organic-chemistry.org This pH-controlled strategy offers a metal-free and sustainable method for C-C bond formation, highlighting a sophisticated level of control over radical reactivity. organic-chemistry.org The ability to switch the polarity of a radical intermediate by simply adjusting the pH opens up new avenues for designing selective organic transformations. nih.gov

Strategies for Efficient Amide Bond Formation from Carboxylic Acids and Isocyanates

The formation of an amide bond through the reaction of carboxylic acids and isocyanates presents a highly atom-economical approach, with carbon dioxide as the primary byproduct. organic-chemistry.org This method is advantageous as it often circumvents the need for coupling reagents that generate stoichiometric byproducts, a common issue in traditional amide synthesis. organic-chemistry.org

A notable strategy involves the condensation of carboxylic acid salts with aryl isocyanates at room temperature. organic-chemistry.org This process is compatible with a wide range of functional groups, including hydroxyl groups and common amine protecting groups like Fmoc and Boc. organic-chemistry.orgacs.org The reaction can be applied to aliphatic, aromatic, and heteroaromatic carboxylic acids, demonstrating its broad substrate scope. organic-chemistry.orgresearchgate.net For instance, the reaction of benzoic acid with various isocyanates has been successfully carried out in different ionic liquids (ILs) and N-methyl-2-pyrrolidone (NMP). researchgate.net

Ionic liquids have emerged as effective media for the amidation of carboxylic acids with isocyanates. researchgate.netscielo.br These solvents can act as promoters, facilitating the reaction without the need for additional catalysts. scielo.br The use of ILs like 1,3-diallylimidazolium bromide has been shown to produce excellent yields of the corresponding amides, even with aromatic isocyanates which are typically less reactive in conventional solvents. scielo.br This method is considered environmentally benign and offers a mild and efficient alternative to classical synthetic protocols. researchgate.netscielo.br

The reaction mechanism can be influenced by the reaction conditions. For example, the reaction of isocyanates with carboxylic acids can lead to the formation of a mixed anhydride, which can then either decarboxylate to form the amide or disproportionate to yield a urea (B33335) and an acid anhydride. acs.org The choice of solvent and catalyst can therefore be critical in directing the reaction towards the desired amide product.

While many isocyanates react readily, some, like phenyl isocyanate, may require longer reaction times. organic-chemistry.org The use of cesium carboxylate salts can be an alternative to ammonium (B1175870) carboxylates in these reactions. organic-chemistry.org The versatility of this method extends to the synthesis of unsymmetric imides when acyl isocyanates are used as the starting material. organic-chemistry.orgresearchgate.net

Table 1: Examples of Amide Synthesis from Carboxylic Acids and Isocyanates

| Carboxylic Acid | Isocyanate | Solvent/Conditions | Product | Reference |

| Benzoic Acid | Phenyl Isocyanate | Ionic Liquid (1,3-diallylimidazolium bromide) | Benzanilide | scielo.br |

| Aliphatic/Aromatic Acids | Aryl Isocyanates | Room Temperature | Corresponding Amides | organic-chemistry.org |

| Acyl Isocyanates | Carboxylic Acid Salts | Room Temperature | Unsymmetric Imides | organic-chemistry.org |

Regioselective and Stereoselective Synthesis of Substituted Benzoylbenzanilides

The synthesis of substituted benzoylbenzanilides with specific regiochemistry and stereochemistry is essential for exploring their structure-activity relationships. This requires precise control over the reaction pathways, which can be achieved through various synthetic strategies.

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings. researchgate.netresearchgate.net In the context of benzoylbenzanilides, this strategy can be employed for the ortho-hydroxylation of either the benzoyl or the aniline moiety. The regioselectivity of these reactions is often controlled by the choice of a directing group, which guides a metal catalyst to a specific C-H bond. researchgate.netsci-hub.se

Transition metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru), are widely used for these transformations. researchgate.netsci-hub.se For example, ruthenium catalysts have been utilized for the ortho-C-O bond formation, including hydroxylation, of substituted aromatics. researchgate.net The directing group, often a part of the substrate itself, coordinates to the metal center and facilitates the activation of a proximal C-H bond. sci-hub.se Amide groups are effective directing groups for ortho-C-H hydroxylation. nih.gov

A diversity-oriented synthesis approach has been developed for bioactive benzanilides, where different regioselectivities for hydroxylation were observed with Ru(II) and Pd(II) catalysts. rsc.org This highlights the ability to tune the reaction outcome by selecting the appropriate catalyst system. rsc.org Computational studies have suggested that the regioselectivity is governed by a combination of steric and electronic factors. rsc.org

Recent advancements have also explored transition-metal-free C-H hydroxylation. Boron-mediated chelation assistance provides a mild and general method for the ortho-C-H hydroxylation of (hetero)arenes bearing amide directing groups. nih.gov

The regioselectivity of reactions in the synthesis of substituted benzoylbenzanilides is fundamentally governed by steric and electronic effects. numberanalytics.comnumberanalytics.com These factors influence the reaction pathway by affecting the stability of transition states and intermediates. numberanalytics.com

Steric Factors: The size and shape of substituents on the reacting molecules can dictate the site of reaction. numberanalytics.com For instance, in metal-catalyzed reactions, bulky substituents can hinder the approach of the catalyst to a particular position, thereby favoring reaction at a less sterically crowded site. nih.gov The steric encumbrance of the aryne substituent has been shown to influence the regioselectivity in metal-mediated aryne reactions. nih.gov

Electronic Factors: The distribution of electron density within a molecule plays a crucial role in determining regioselectivity. numberanalytics.com Electron-donating groups increase the nucleophilicity of a nearby position, while electron-withdrawing groups make it more electrophilic. In the context of C-H functionalization, the electronic properties of both the substrate and the catalyst's ligands can be modified to control the regiochemical outcome. numberanalytics.com For example, in the N-alkylation of the 1H-indazole scaffold, the electronic nature of substituents on the ring significantly impacts the N-1/N-2 regioisomeric distribution. beilstein-journals.org

Computational modeling is an increasingly important tool for predicting regiochemical outcomes and guiding experimental design. numberanalytics.com By understanding the interplay of steric and electronic factors, chemists can design substrates and select reaction conditions to achieve the desired regioselectivity in the synthesis of complex molecules like substituted benzoylbenzanilides. numberanalytics.comnumberanalytics.com

The synthesis of chiral benzoyl anilides in an enantiomerically pure form is a significant challenge in organic synthesis. Enantioselective catalysis provides a powerful means to achieve this goal.

One strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, chiral palladium catalysts have been employed in the asymmetric synthesis of axially chiral anilides. mdpi.com The enantioselectivity of these reactions can be influenced by the choice of chiral ligands, such as the (S,S)-Trost ligand. mdpi.com

Another approach is the use of chiral auxiliaries. For example, (S)-mandelic acid has been used as a chiral benzoyl anion equivalent for the enantioselective synthesis of non-symmetrically substituted benzoins. researchgate.net This method introduces a point of diversity based on the configuration of the chiral starting material. researchgate.net

Radical cyclizations of racemic α-halo-ortho-alkenyl anilides have been shown to produce 3,4-dihydroquinolin-2-ones in high yield, which can be precursors to chiral anilide structures. researchgate.net Furthermore, catalytic enantioselective electrophilic functionalization of alkenes has emerged as a robust strategy for constructing various chiral molecules. chinesechemsoc.org This can involve the reaction of an alkene with an electrophilic reagent in the presence of a chiral catalyst to form a reactive intermediate, which is then trapped by a nucleophile. chinesechemsoc.org

These enantioselective methods are crucial for accessing specific stereoisomers of benzoyl anilide derivatives, which is often a prerequisite for their application in fields such as medicinal chemistry, where biological activity is highly dependent on stereochemistry.

Table 2: Enantioselective Synthesis Strategies

| Strategy | Catalyst/Auxiliary | Product Type | Reference |

| Catalytic N-Allylation | Chiral Palladium Catalyst | Axially Chiral Anilides | mdpi.com |

| Chiral Anion Equivalent | (S)-Mandelic Acid | Non-symmetrically Substituted Benzoins | researchgate.net |

| Electrophilic Functionalization | Chiral Chalcogenide Catalysts | Chiral Tetrahydroquinolines | chinesechemsoc.org |

Control of Regioselectivity through Steric and Electronic Factors

Synthesis of Diverse N-Substituted Benzoyl Aniline Scaffolds

The development of methods for the synthesis of diverse N-substituted benzoyl aniline scaffolds is driven by the need for libraries of compounds for various applications, including drug discovery. These methods aim to provide access to a wide range of structural variations on the aniline nitrogen.

A catalyst- and additive-free method has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This reaction proceeds via a sequential imine condensation–isoaromatization pathway, offering a simple and efficient route to these aniline derivatives. beilstein-journals.org The method is tolerant of a variety of primary amines, allowing for the generation of a diverse set of N-substituted products. beilstein-journals.org

Another versatile approach involves the one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This method allows for the use of both electron-rich and electron-poor anilines, as well as N-substituted anilines, demonstrating broad substrate scope. rsc.org

The synthesis of nitrogen-containing heterocyclic scaffolds can also be achieved through sequential reactions of aminoalkynes with carbonyls. mdpi.com By varying the reaction conditions and the starting materials, a range of different heterocyclic structures can be accessed. mdpi.com For instance, the reaction of 2-alkynylanilines with ketones or β-ketoesters in the presence of an InBr₃ catalyst selectively yields N-(Z)-alkenyl indoles. mdpi.com

These synthetic strategies provide powerful tools for the construction of diverse libraries of N-substituted benzoyl aniline scaffolds, which are valuable for the exploration of chemical space and the discovery of new molecules with desired properties.

Mechanistic Investigations of Chemical Reactions Involving 2 Benzoylbenzanilide

Nucleophilic Acyl Substitution Mechanisms in Amide Formation

The formation of the amide bond in 2-Benzoylbenzanilide is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com This class of reaction involves the replacement of a leaving group on an acyl carbon by a nucleophile. masterorganicchemistry.comlibretexts.org The general mechanism proceeds in two steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of the leaving group. masterorganicchemistry.comlibretexts.org

The reactivity of the carboxylic acid derivative is paramount to the success of the reaction and is dictated by the ability of the leaving group to depart. A better leaving group is a weaker base. masterorganicchemistry.com Consequently, the order of reactivity for common carboxylic acid derivatives is:

Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | Leaving Group (Y) | Relative Reactivity |

|---|---|---|

| Acid Chloride | Cl⁻ | Highest |

| Acid Anhydride (B1165640) | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

This table illustrates the general reactivity trend for nucleophilic acyl substitution based on the stability (and basicity) of the leaving group.

In the synthesis of 2-Benzoylbenzanilide, a derivative of 2-benzoylbenzoic acid (such as its acid chloride) reacts with aniline (B41778). The nitrogen atom of aniline acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. The subsequent elimination of the chloride ion, an excellent leaving group, yields the stable amide product, 2-Benzoylbenzanilide. Pyridine is often used in such reactions to neutralize the HCl that is formed. pearson.com

Radical-Mediated Reaction Pathways

Beyond ionic pathways, the chemistry of benzoyl anilides can also be governed by radical intermediates, which are species with unpaired electrons. byjus.com These highly reactive intermediates open up alternative synthetic routes and transformations.

Amidyl radicals (R-C(O)-N•-R') are nitrogen-centered radicals that can be generated from amides through processes like hydrogen atom transfer (HAT) from the N-H bond or via single-electron transfer (SET) processes. nih.govrsc.org For instance, photocatalysis can be used to generate amidyl radicals from N-alkoxy or N-acyloxy amides through N-O bond cleavage. nih.gov These radicals are generally electrophilic in nature and can participate in various reactions. rsc.org

Once formed, an amidyl radical can undergo several transformations:

Intermolecular Addition: It can add to unsaturated systems like alkenes and arenes. The addition to heteroarenes, for example, is a known pathway for C-H amidation. rsc.org

Hydrogen Atom Transfer (HAT): Amidyl radicals can abstract a hydrogen atom from a suitable donor. Intramolecular HAT, particularly 1,5-HAT, is a well-established process. nih.gov More recently, net 1,2-HAT processes have been reported, providing access to α-amino C-centered radicals. nih.gov

Cyclization: If an unsaturated moiety is present elsewhere in the molecule, the amidyl radical can undergo intramolecular cyclization to form heterocyclic structures. nih.gov

Mechanistic studies, including the use of electron paramagnetic resonance (EPR), have provided evidence for the existence of these radical intermediates. nih.gov

An aroyl radical, such as a benzoyl radical, is typically considered a nucleophilic species. However, its polarity can be inverted under specific conditions in a process known as umpolung, or polarity inversion. chemrxiv.orgorganic-chemistry.org This concept is analogous to the benzoin (B196080) condensation where an electrophilic aldehyde is converted into a nucleophilic species. chemrxiv.org

A pH-controlled strategy has been shown to achieve this umpolung for aroyl radicals. organic-chemistry.org In an acidic medium, the aroyl radical can be protonated, which significantly increases its electrophilicity. This "electrophilic aroyl radical" can then react with electron-rich arenes in intramolecular acylation reactions to form products like fluorenones. organic-chemistry.orgorganic-chemistry.org This contrasts with the typical reactivity of nucleophilic aroyl radicals, which would preferentially react with electron-deficient substrates. organic-chemistry.org

Table 2: Comparison of Nucleophilic vs. Electrophilic Aroyl Radical Reactivity

| Radical Type | Generating Conditions | Reactivity | Typical Substrate |

|---|---|---|---|

| Nucleophilic Aroyl Radical | Neutral or Basic | Nucleophilic | Electron-deficient arenes/alkenes |

This table summarizes the concept of aroyl radical umpolung, highlighting the influence of reaction conditions on reactivity.

The broader field of benzoyl anilide chemistry involves various free-radical processes, often initiated by the thermal or photochemical decomposition of a radical initiator like benzoyl peroxide. libretexts.orgyoutube.com When heated, benzoyl peroxide undergoes homolytic fission of its weak oxygen-oxygen bond to produce two benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. byjus.comyoutube.com

These generated radicals can initiate chain reactions. libretexts.org For example, they can abstract a hydrogen atom from a substrate molecule, creating a new radical species. In the context of a molecule like 2-Benzoylbenzanilide, a radical could potentially abstract the hydrogen from the amide nitrogen, leading to the formation of an amidyl radical as discussed previously. Alternatively, abstraction could occur at a benzylic position if an alkyl substituent were present on one of the rings. libretexts.orgkhanacademy.org The reactions of amines with free radicals generated from benzoyl peroxide have been noted to sometimes be vigorous or even explosive. google.com

Aroyl Radical Polarity Umpolung and Reactivity

Aromatic Electrophilic and Nucleophilic Substitution Pathways

The two benzene (B151609) rings in 2-Benzoylbenzanilide are subject to substitution reactions, but their reactivity is governed by the nature of the attached substituents.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π system of the benzene ring. libretexts.org The mechanism proceeds via a two-step addition-elimination pathway, where the first step is the formation of a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), and the second step is the elimination of a proton to restore aromaticity. libretexts.orglibretexts.org

The substituents on the ring dictate the position of the incoming electrophile:

Ring A (attached to the benzoyl group): The carbonyl group of the benzoyl moiety is an electron-withdrawing group and acts as a deactivator and a meta-director.

Ring B (the anilide ring): The amide group (-NH-C=O) is a more complex case. The nitrogen atom's lone pair can donate electron density into the ring via resonance (activating, ortho, para-directing), but the adjacent carbonyl group is strongly electron-withdrawing via induction and resonance. The net effect is that the anilide group is an ortho, para-director, but it deactivates the ring toward electrophilic attack compared to benzene. msu.edu

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Ring Reactivity | Directing Effect |

|---|---|---|---|

| -C(O)R (Benzoyl) | Electron-Withdrawing | Deactivating | meta |

This table outlines the influence of the key functional groups in 2-Benzoylbenzanilide on the regioselectivity of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS) is less common for simple benzene derivatives and requires specific conditions. youtube.com This reaction involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. Two primary mechanisms exist:

Addition-Elimination: This pathway requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. msu.eduyoutube.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms. youtube.com

Elimination-Addition (Benzyne Mechanism): Under conditions of very strong base (like NaNH₂), an aryl halide can undergo elimination to form a highly reactive "benzyne" intermediate, which is then rapidly attacked by a nucleophile. libretexts.orgmasterorganicchemistry.com

For an unsubstituted molecule like 2-Benzoylbenzanilide, which lacks a suitable leaving group and powerful activating groups for NAS, these reactions are generally not facile.

Elimination Reactions and Competing Pathways

Elimination reactions, which result in the formation of a π bond, often compete with substitution reactions. masterorganicchemistry.com The two main mechanisms for elimination are the E2 (bimolecular) and E1 (unimolecular) pathways. masterorganicchemistry.comiitk.ac.in

E2 Reaction: A concerted, one-step process where a base removes a proton from a carbon adjacent (β) to the leaving group, while the leaving group departs simultaneously. This pathway is favored by strong, bulky bases and requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. iitk.ac.in

E1 Reaction: A two-step process that begins with the departure of the leaving group to form a carbocation intermediate (the same intermediate as in an Sₙ1 reaction). A weak base then removes a β-proton from the carbocation to form the alkene. This pathway is favored by weak bases and polar protic solvents. masterorganicchemistry.comiitk.ac.in

Competition between substitution and elimination is a key consideration in synthesis. libretexts.orglibretexts.org Generally, strong bases favor elimination, while good nucleophiles that are weak bases favor substitution. libretexts.org Higher temperatures also tend to favor elimination over substitution. libretexts.org

For a molecule like 2-Benzoylbenzanilide itself, there are no obvious leaving groups or saturated carbons to directly participate in these classic elimination reactions. However, if the structure were modified, for example, by halogenating an alkyl chain attached to one of the rings, these competing pathways would become highly relevant. The choice of base, solvent, and temperature would then be critical in directing the reaction toward either the desired substitution product or the elimination byproduct. iitk.ac.inlibretexts.org

Table 4: Factors Favoring Substitution vs. Elimination Reactions

| Factor | Favors Sₙ2 / E2 | Favors Sₙ1 / E1 |

|---|---|---|

| Base/Nucleophile | Strong, concentrated nucleophile (Sₙ2) or strong, sterically hindered base (E2) | Weak nucleophile/weak base (e.g., H₂O, ROH) |

| Substrate | Methyl > 1° > 2° (Sₙ2); 3° > 2° > 1° (E2) | 3° > 2° (Sₙ1/E1) |

| Solvent | Polar aprotic (Sₙ2) | Polar protic |

| Temperature | Lower temperatures favor substitution | Higher temperatures favor elimination |

This table provides a general summary of conditions that influence the competition between substitution and elimination pathways.

Reaction Kinetics and Thermodynamic Analysis of Benzoyl Anilide Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of chemical compounds. For 2-benzoylbenzanilide, a member of the benzanilide (B160483) family, a detailed analysis of these parameters is crucial for understanding its behavior in various chemical environments. While specific kinetic and thermodynamic data for 2-benzoylbenzanilide are not extensively available in the public domain, valuable inferences can be drawn from studies on closely related benzanilide derivatives. This section explores the reaction kinetics and thermodynamic properties associated with transformations of benzanilides, with a focus on hydrolysis and the energetics of the parent structure.

The hydrolysis of the amide bond is a key transformation for benzanilides. A study on the thermal and hydrolytic degradation of N-phenylbenzamide, a structural analog of 2-benzoylbenzanilide, provides critical kinetic data. The reaction was investigated at 425°C with varying molar ratios of water to N-phenylbenzamide. capes.gov.br The findings indicate that the presence of water significantly accelerates the degradation of the amide, highlighting the role of hydrolysis. The primary products of hydrolysis were benzoic acid and aniline. capes.gov.br

The conversion of N-phenylbenzamide and the selectivity towards the formation of aniline and benzoic acid were found to be highly dependent on the water concentration. This suggests that in environments with high water content, the hydrolytic pathway is a dominant degradation route for benzanilides.

Table 1: Hydrolysis of N-Phenylbenzamide at 425°C

| Molar Ratio (H₂O:N-Phenylbenzamide) | Reactant Conversion (%) | Aniline Selectivity (%) | Benzoic Acid Selectivity (%) |

|---|---|---|---|

| 0:1 | 15 | 20 | 5 |

| 25:1 | 60 | 75 | 70 |

| 50:1 | 85 | 95 | 90 |

Data is estimated from graphical representations in the source literature and is intended for illustrative purposes. capes.gov.br

The enthalpy of fusion (ΔHfus) represents the energy required to convert the solid to a liquid at its melting point, providing a measure of the stability of the crystal lattice. The enthalpy of vaporization (ΔHvap) is the energy needed to transform the liquid into a gas, reflecting the strength of intermolecular forces in the liquid state.

Table 2: Thermodynamic Data for Benzanilide and its Derivatives

| Compound | Enthalpy of Fusion (ΔHfus) (kJ·mol⁻¹) | Fusion Temperature (K) | Enthalpy of Vaporization (ΔHvap) at 298.15 K (kJ·mol⁻¹) |

|---|---|---|---|

| Benzanilide | 31.2 ± 0.7 | 435 ± 0.3 | 101.2 ± 3.5 |

| Acetanilide | 22.1 ± 0.1 | 386.9 ± 0.1 | 82.1 ± 3.0 |

| 4-Methylacetanilide | 29.4 ± 0.2 | 421.3 ± 0.3 | 86.2 ± 3.2 |

| 4-Methoxyacetanilide | 25.4 ± 0.3 | 398.2 ± 1.2 | 92.0 ± 3.4 |

| 3-Ethoxyacetanilide | 28.9 ± 0.4 | 368.0 ± 0.4 | 94.1 ± 3.5 |

| 4-Ethoxyacetanilide | 32.0 ± 0.1 | 407 ± 0.1 | 94.8 ± 3.5 |

Source: Journal of Chemical & Engineering Data umsl.eduacs.org

The synthesis of benzanilides, including 2-benzoylbenzanilide, is often achieved through the Schotten-Baumann reaction, which involves the acylation of an amine. uomustansiriyah.edu.iqslideshare.netslideshare.netvedantu.comyoutube.com This reaction is typically base-catalyzed and proceeds via a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iqbyjus.com The reaction between benzoyl chloride and aniline in the presence of a base like sodium hydroxide (B78521) is a common method. slideshare.netvedantu.comdoubtnut.com The base plays a crucial role in neutralizing the hydrochloric acid formed during the reaction, which drives the equilibrium towards the product side. uomustansiriyah.edu.iqbyjus.com

Computational and Theoretical Chemistry Studies of 2 Benzoylbenzanilide

Electronic Structure and Bonding Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, the arrangement of electrons in molecular orbitals and the nature of the chemical bonds can be meticulously analyzed.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it ideal for studying the ground state properties of medium-to-large organic molecules. acs.orgyoutube.com DFT calculations focus on the electron density to determine the energy and structure of a molecule. youtube.com For molecules in the benzanilide (B160483) family, DFT methods, often using functionals like B3LYP, are employed to optimize the molecular geometry, finding the most stable arrangement of atoms. rsc.orgnsf.gov

These calculations reveal key structural parameters. The amide bond (CO-N) in N-aryl amides is known to have significant double-bond character, leading to a planar geometry of the amide group. researchgate.net However, the orientation of the two phenyl rings relative to this amide plane is subject to steric and electronic effects. In 2-Benzoylbenzanilide, the bulky benzoyl group at the ortho position of the N-phenyl ring would be expected to induce significant twisting of this ring out of the amide plane to minimize steric hindrance.

Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, provides a detailed picture of bonding. numberanalytics.comnih.govwisc.edu It quantifies charge distribution, hybridization, and delocalization of electrons through donor-acceptor interactions. nih.gov For a related compound like benzanilide, NBO analysis would quantify the n→π* interaction, where the nitrogen lone pair delocalizes into the antibonding orbital of the carbonyl group, which is responsible for the amide's planarity and rotational barrier. The presence of the electron-withdrawing 2-benzoyl group would likely modulate these electronic interactions.

Table 1: Representative DFT-Calculated Geometric Parameters for a Simple Benzanilide Derivative (trans-Benzanilide) (Note: This data is representative of a related, simpler molecule to illustrate typical computational outputs, as specific data for 2-Benzoylbenzanilide is not readily available in the literature.)

| Parameter | Calculated Value (B3LYP) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| N-C (Aryl) Bond Length | ~1.42 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C (Aryl) Bond Angle | ~127° |

| Amide Dihedral (ω) | ~178° (near planar) |

This interactive table showcases typical geometric parameters obtained from DFT calculations on benzanilide structures. The values indicate a largely planar amide bond and a twisted N-aryl ring.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are based on first principles without reliance on empirical data. ucl.ac.beresearchgate.net While computationally more demanding than DFT, they provide a valuable benchmark for electronic structure and energy calculations. researchgate.net For benzanilide derivatives, ab initio calculations have been used to investigate the relative energies of different conformers, such as the cis and trans forms of the amide bond. ucl.ac.be Such studies confirm that for secondary amides like benzanilide, the trans conformation is generally more stable. nsf.gov For 2-Benzoylbenzanilide, ab initio calculations would be crucial for accurately determining the energy difference between various rotational isomers and for providing high-quality data on electronic properties like ionization potential and electron affinity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of 2-Benzoylbenzanilide, particularly rotation around its single bonds, gives rise to various conformations that can influence its interactions and properties. Computational methods are essential for exploring this conformational landscape.

The rotation around the C-N amide bond and the N-C aryl bond are critical conformational degrees of freedom in N-aryl amides. The barrier to rotation around the C-N amide bond is relatively high (around 18-23 kcal/mol) due to its partial double-bond character, leading to distinct cis and trans conformers. nih.gov

The rotation around the N-C aryl bond, however, is more facile but is significantly influenced by substituents. nsf.gov For 2-Benzoylbenzanilide, the ortho-benzoyl group would create a substantial steric barrier to rotation, forcing the N-phenyl ring into a highly twisted conformation relative to the amide plane. nih.gov Computational studies on similarly ortho-substituted benzanilides show that this steric hindrance can significantly raise the rotational barrier around the N-C aryl bond. nih.gov Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of a specific dihedral angle, are a standard computational technique to map out these rotational barriers. gaussian.comreadthedocs.io

Table 2: Representative Calculated Rotational Barriers for N-Aryl Amides (Note: This table presents typical energy barriers for related amide systems to provide context for the conformational dynamics of 2-Benzoylbenzanilide.)

| Rotational Bond | Compound Type | Method | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| C(O)-N (Amide) | N-methyl-N-benzhydrylformamide | DFT (M06-2X) | 20-23 nih.gov |

| C(O)-N (Amide) | Formamide | Theoretical | ~18 mdpi.com |

| N-C (Aryl) | N-Benzhydrylformamide | DFT (M06-2X) | 2.5 nih.gov |

This interactive table illustrates the magnitude of rotational energy barriers in related amide structures as determined by computational methods. The barrier for N-Aryl rotation is highly sensitive to ortho-substitution.

The way 2-Benzoylbenzanilide molecules interact with each other in the solid state or in solution is governed by non-covalent intermolecular forces. These interactions can lead to the formation of ordered, self-assembled structures. mdpi.comrsc.org Computational modeling can predict how these molecules might arrange themselves into larger supramolecular assemblies. nih.govbeilstein-journals.org The structure of 2-Benzoylbenzanilide features several sites for such interactions: the N-H group can act as a hydrogen bond donor, while the two carbonyl oxygens are hydrogen bond acceptors. The multiple phenyl rings provide opportunities for π-π stacking interactions. Molecular dynamics (MD) simulations, which model the movement of atoms over time, can be used to simulate the self-assembly process, providing insight into the likely packing arrangements and the stability of the resulting structures. frontiersin.org

Rotational Barriers and Preferred Conformations of N-Aryl Amides

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. smu.edursc.org By calculating the energies of reactants, products, and the transition states that connect them, a detailed reaction mechanism can be proposed. d-nb.info For 2-Benzoylbenzanilide, several types of reactions could be investigated.

For instance, the reactivity of the aromatic rings towards electrophilic substitution could be modeled. DFT calculations can predict the most likely sites of reaction by analyzing the distribution of electron density and the energies of the intermediate carbocations (Wheland intermediates). The presence of the electron-withdrawing amide and benzoyl groups would be expected to deactivate the rings, and computational studies could quantify this effect and predict the regioselectivity of substitution.

Another area of interest is the photochemical reactivity. Benzanilides are known to undergo photo-Fries rearrangement, and time-dependent DFT (TD-DFT) calculations could be used to study the excited states of 2-Benzoylbenzanilide and elucidate the mechanism of its potential photochemical transformations. rug.nl These calculations would identify the relevant excited states and map the potential energy surfaces that guide the molecule from the initial excited state to the final products. rug.nl

Transition State Analysis and Reaction Pathways

Structure-Reactivity and Structure-Selectivity Relationships

The chemical behavior of 2-benzoylbenzanilide can be finely tuned by introducing different substituent groups onto its aromatic rings. Computational studies are instrumental in predicting and explaining these effects. shareok.org

Substituents can significantly alter the electronic properties and, consequently, the reactivity of the 2-benzoylbenzanilide framework. shareok.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density at various positions in the molecule, influencing its susceptibility to nucleophilic or electrophilic attack. numberanalytics.comnih.gov

A computational study on the [3+2] cycloaddition of benzonitrile (B105546) N-oxide with substituted benzylideneanilines demonstrated this principle. bibliotekanauki.pl The presence of electron-releasing groups like dimethylamino and methoxy (B1213986) was found to make the reaction more facile, while electron-withdrawing nitro groups had a minimal effect on the energy profile, aligning with experimental observations. bibliotekanauki.plicm.edu.pl Such studies, often employing DFT at levels like B3LYP/6-31G(d), can quantify the impact of substituents on activation barriers and reaction rates, providing predictive power for designing new reactions. bibliotekanauki.plicm.edu.pl

Table 1: Effect of Substituents on Relative Reaction Rates

| Substituent Group | Nature | Relative Rate | Activation Energy Change (kcal/mol) |

| Dimethylamino (-NMe₂) | Electron-Donating | 2.3 | Decrease |

| Methoxy (-OMe) | Electron-Donating | 2.3 | Decrease |

| Nitro (-NO₂) | Electron-Withdrawing | 0.9 | Minimal Change |

This table is illustrative, based on findings from related systems, showing how different functional groups can influence reaction kinetics. bibliotekanauki.pl

Regioselectivity refers to the preference of a reaction to occur at one specific site over another. numberanalytics.com In reactions involving substituted 2-benzoylbenzanilide, both steric and electronic factors govern the outcome. numberanalytics.combeilstein-journals.org

Electronic Effects : The distribution of electrons, as influenced by substituents, directs incoming reagents. numberanalytics.com For example, in electrophilic aromatic substitution, the position of attack is determined by the directing effects of groups already on the ring. numberanalytics.com

These effects are not mutually exclusive and often operate in concert. Computational analysis allows chemists to dissect these contributions, predicting the major regioisomer formed in a reaction. numberanalytics.comiupac.org

Influence of Substituents on Reaction Outcomes

Solvent Effects and Environmental Influence on Chemical Processes

The solvent in which a reaction is conducted is not merely an inert medium; it can profoundly influence reaction rates, mechanisms, and even the stability of reactants, transition states, and products. researchgate.netnumberanalytics.com Computational chemistry models these influences through both implicit and explicit solvent models. chemrxiv.orgrsc.org

Implicit models treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to capture bulk electrostatic effects. numberanalytics.com Explicit models, while more computationally intensive, involve including individual solvent molecules in the calculation. chemrxiv.orgrsc.org This approach is crucial for understanding specific solute-solvent interactions, such as hydrogen bonding, which can be critical to the reaction pathway. rsc.org

For a reaction involving 2-benzoylbenzanilide, changing the solvent from nonpolar to polar could stabilize a charged transition state, thereby accelerating the reaction. iupac.org A computational study of a Diels-Alder reaction found that moving from the gas phase to an explicit water solvent model significantly altered the transition state geometry and energy, highlighting the importance of solute-solvent interactions. chemrxiv.org Similarly, DFT analysis of a heterocyclization reaction showed that thermodynamic parameters changed when moving from the gas phase to an ethanol (B145695) solution, affecting the temperature required for the reaction. zsmu.edu.ua These computational tools enable the rational selection of solvents to optimize chemical processes. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 Benzoylbenzanilide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution and the solid state. organicchemistrydata.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of 2-Benzoylbenzanilide. These techniques provide data on the chemical shifts, which indicate the electronic environment of each nucleus, and coupling constants, which reveal connectivity between neighboring atoms. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Benzoylbenzanilide would be expected to show a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and multiplicities of these protons are influenced by their position on the benzoyl and anilide rings and are crucial for confirming the substitution pattern. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

A summary of anticipated ¹H and ¹³C NMR chemical shifts for 2-Benzoylbenzanilide in a common deuterated solvent like CDCl₃ is presented below. Please note that actual experimental values can vary slightly based on solvent and concentration. carlroth.com

Interactive Data Table: Predicted NMR Data for 2-Benzoylbenzanilide in CDCl₃

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Amide Proton (N-H) | ~8.0 - 9.0 | Broad Singlet |

| Carbonyl Carbons | >160 | Singlets |

| Aromatic Carbons | 120 - 140 | Singlets |

Note: This table represents predicted values. Actual experimental data should be consulted for precise assignments.

To resolve ambiguities and gain deeper structural insights, advanced NMR techniques are employed. numberanalytics.com

Two-Dimensional (2D) NMR: 2D NMR experiments are invaluable for establishing connectivity between atoms that are not directly apparent from 1D spectra. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, helping to assign specific protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nanalysis.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt For 2-Benzoylbenzanilide, HMBC is critical for establishing the connectivity between the benzoyl group, the amide linkage, and the anilide ring. For instance, correlations would be expected between the amide proton and carbons in both aromatic rings. redalyc.org

Solid-State NMR (ssNMR): While solution-state NMR provides information on the average structure of a molecule, ssNMR reveals details about its conformation and packing in the solid state. huji.ac.il For molecules like 2-Benzoylbenzanilide, which may exhibit polymorphism (different crystalline forms), ssNMR can distinguish between different solid-state arrangements. researchgate.netresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. osti.gov 2D solid-state NMR experiments can further reveal through-space proximities between nuclei in the crystal lattice. huji.ac.il

Multi-nuclear NMR for Structural Elucidation

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. phdcentre.com

HRMS provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the determination of the exact elemental formula of 2-Benzoylbenzanilide (C₁₉H₁₅NO₂). By comparing the measured accurate mass to the theoretical mass calculated from the isotopic masses of the constituent elements, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Interactive Data Table: HRMS Data for 2-Benzoylbenzanilide

| Parameter | Value |

| Molecular Formula | C₁₉H₁₅NO₂ |

| Theoretical Exact Mass | 289.1103 g/mol |

| Measured Exact Mass (Example) | 289.1101 m/z |

| Ionization Mode | Electrospray Ionization (ESI) |

Note: The measured exact mass is an example and would be determined experimentally.

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to probe the fragmentation patterns of a molecule. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of 2-Benzoylbenzanilide, [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). lcms.cz The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. waters.comlifesciencesite.com For 2-Benzoylbenzanilide, key fragmentations would likely involve cleavage of the amide bond, leading to the formation of benzoyl and anilide-related fragment ions. uab.edu

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. rigaku.comijcrt.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built and refined. uni-siegen.dearxiv.org

For 2-Benzoylbenzanilide, a single-crystal X-ray structure analysis would provide precise data on:

Molecular Conformation: The dihedral angles between the two aromatic rings and the conformation of the amide linkage.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amide group and π-π stacking interactions between the aromatic rings. mdpi.com

This information is crucial for understanding the solid-state properties of the compound and can provide insights into its physical characteristics. icdd.com

Interactive Data Table: Example Crystallographic Data for a Benzoyl-Containing Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| β (°) | 98.54 |

| Volume (ų) | 1234.5 |

| Z (molecules/unit cell) | 4 |

Note: This table presents hypothetical data for illustrative purposes. Actual crystallographic data for 2-Benzoylbenzanilide would need to be determined experimentally.

Single-Crystal X-ray Diffraction

For a molecule like 2-Benzoylbenzanilide, SC-XRD analysis would be invaluable for confirming its molecular conformation, including the dihedral angles between the three phenyl rings and the planarity of the central benzamide (B126) linkage. Such data provides fundamental insights into the steric and electronic effects governing the molecule's shape.

Despite a comprehensive review of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data, such as unit cell parameters or a deposited crystal structure for 2-Benzoylbenzanilide, could not be located. While one source alludes to the molecule's planar geometry as being evidenced by X-ray crystallographic data, the primary data or a specific citation was not provided. vulcanchem.com

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is an analytical technique used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern, which plots diffracted X-ray intensity against the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. nih.gov

PXRD is instrumental for several analytical purposes:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the identity of a crystalline compound can be confirmed. nih.gov

Purity Assessment: The presence of crystalline impurities can be detected as additional peaks in the diffraction pattern.

Analysis of Crystalline Structure: While less detailed than SC-XRD, PXRD data can be used to determine and refine the unit cell parameters of a crystal structure. nih.gov

As with single-crystal data, specific experimental powder X-ray diffraction patterns for 2-Benzoylbenzanilide were not available in the reviewed literature. For a pure, crystalline sample of 2-Benzoylbenzanilide, PXRD would be expected to show a distinct set of diffraction peaks corresponding to its crystal lattice.

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. torontech.com It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like 2-Benzoylbenzanilide. For purity assessment, HPLC can separate the main compound from impurities, while for quantitative analysis, the peak area of the analyte is proportional to its concentration.

A typical reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing 2-Benzoylbenzanilide. Although a specific, validated method for this compound is not detailed in the available literature, a representative method can be constructed based on standard practices for similar aromatic compounds. researchgate.netjfda-online.comscirp.org The separation would be achieved on a nonpolar stationary phase (like a C18 column) with a polar mobile phase.

Table 1: Representative HPLC Parameters for Analysis of 2-Benzoylbenzanilide

| Parameter | Typical Value / Description |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water or Methanol and Water. researchgate.netthaiscience.info |

| Detector | UV-Vis Diode Array Detector (DAD), monitoring at a wavelength of maximum absorbance (e.g., ~230-280 nm). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Purpose | Determination of purity by assessing the relative area of the main peak and quantification by comparison to a calibration curve prepared with standards. |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. clu-in.org When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their structural identification based on their mass spectra. biomedpharmajournal.org

Given its molecular weight and aromatic structure, 2-Benzoylbenzanilide is a semi-volatile compound and is amenable to GC analysis, likely requiring a high-temperature oven program. shimadzu.com GC-MS would be a definitive method for confirming the identity of the compound in a sample and for identifying any volatile impurities.

The process would involve:

Sample Injection: A solution of the sample in a volatile solvent is injected into the GC, where it is vaporized.

Separation: An inert carrier gas (mobile phase) carries the vaporized sample through a column (stationary phase). Separation occurs based on the compound's boiling point and affinity for the stationary phase. clu-in.org

Detection and Identification (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for positive identification. orslabs.com

This technique is highly effective for verifying the purity of a sample and identifying byproducts from a synthetic reaction. libretexts.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. umich.edusigmaaldrich.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

For the synthesis of 2-Benzoylbenzanilide (e.g., from the condensation of 2-benzoylbenzoic acid and aniline), TLC can be used to track the reaction's progression toward completion. vulcanchem.com The process involves:

Spotting: A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). shoko-sc.co.jp

Development: The plate is placed in a sealed chamber containing a suitable solvent system (mobile phase), which travels up the plate by capillary action.

Visualization: After development, the separated spots are visualized, typically under UV light (254 nm), as aromatic compounds like 2-Benzoylbenzanilide are UV-active. shoko-sc.co.jp

By comparing the spots from the reaction mixture over time to spots of the starting materials, a chemist can determine when the reactants have been fully consumed, indicating the reaction is complete. The retention factor (Rf) value for the product will differ from that of the reactants, allowing for clear differentiation. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uobabylon.edu.iq When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds (e.g., stretching, bending). libretexts.org

Infrared Spectroscopy (IR): IR spectroscopy is particularly useful for identifying the characteristic functional groups within 2-Benzoylbenzanilide. The key vibrational modes expected are the carbonyl (C=O) stretches from the ketone and amide groups, and the N-H bend of the amide. Published data confirms these characteristic absorptions. vulcanchem.com

Table 2: Key IR Absorption Bands for 2-Benzoylbenzanilide

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Amide I (C=O stretch) | ~1650 | Strong |

| Amide II (N-H bend) | ~1550 | Strong |

| Aromatic C-H stretch | 3020–3100 | Medium |

| Aromatic C=C stretch | 1450–1600 | Medium |

Data sourced from Vulcanchem. vulcanchem.com

The presence of strong absorption bands at approximately 1650 cm⁻¹ and 1550 cm⁻¹ provides clear evidence for the benzanilide (B160483) moiety. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. spectroscopyonline.com It also probes the vibrational modes of a molecule but is based on the inelastic scattering of monochromatic light, typically from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

Supramolecular Chemistry and Self Assembly of 2 Benzoylbenzanilide Analogues

Investigation of Non-Covalent Interactions and Hydrogen Bonding Motifs

The assembly of 2-benzoylbenzanilide analogues in the solid state and in solution is dictated by a variety of non-covalent interactions. nih.gov These interactions can be visualized and quantified using tools based on electron density, which reveal regions of attraction (like hydrogen bonds) and repulsion (steric clashes). nih.govchemtools.org The primary interactions governing the structure of these analogues are hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netchemeurope.com

Hydrogen bonding is a critical directional force in these systems. The amide group (-CONH-) in the benzanilide (B160483) core is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. This frequently leads to the formation of strong N-H···O hydrogen bonds, which can link molecules into chains, tapes, or sheets. rsc.org For instance, in related peptide-based structures, collections of parallel N–H⋯O peptidic hydrogen bonds are known to direct the self-assembly process. rsc.org Similarly, in cocrystals of N(6)-benzoyladenine, an intramolecular N-H···O hydrogen bond is a key feature stabilizing the molecular conformation. nih.gov

| Interaction Type | Description | Typical Energy (kJ/mol) | Structural Role |

|---|---|---|---|

| N-H···O Hydrogen Bond | Interaction between the amide proton (donor) and a carbonyl oxygen (acceptor). rsc.org | 15-30 | Forms primary structural motifs like chains and sheets. rsc.org |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. researchgate.net | 5-15 | Contributes to the stabilization of stacked columnar or layered structures. |

| C-H···π Interaction | A C-H bond acts as a weak donor to an aromatic π-system acceptor. researchgate.net | 2-10 | Provides additional stability and influences the orientation of molecules. |

| van der Waals Forces | Weak, non-specific attractive forces between all atoms. chemtools.org | <5 | Important for overall close-packing and space-filling in the crystal lattice. |

Crystal Engineering and Solid-State Assembly

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org For 2-benzoylbenzanilide analogues, this involves leveraging the predictable hydrogen-bonding patterns and other non-covalent interactions to guide the assembly of molecules into specific crystalline arrangements. rsc.org

The rational design of crystalline materials from benzanilide-type molecules involves synthesizing derivatives with strategically placed functional groups to promote specific interactions. rsc.org For example, introducing additional hydrogen bond donors or acceptors can alter or reinforce the existing hydrogen-bond networks, leading to new crystal structures. The synthesis of these materials often involves crystallization from different solvents or using techniques like vapor diffusion to obtain high-quality single crystals suitable for X-ray diffraction analysis. nih.gov This analysis reveals the precise arrangement of molecules in the solid state, confirming whether the designed interaction patterns were successfully formed. rsc.org Methodologies have been developed for related systems, such as peptide-appended perylenediimides, to create predictable self-assembly patterns based on peptidic hydrogen bonds. rsc.org

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, can have distinct physical properties, and their study is crucial in materials science. rsc.orgrsc.org Polymorphism has been studied extensively in compounds containing amide functionalities, such as in the cocrystals of nicotinamide (B372718). rsc.org Different polymorphs of a 2-benzoylbenzanilide analogue would arise from different packing arrangements or different conformations of the molecule, stabilized by a subtly different balance of non-covalent interactions. nih.gov These forms can be characterized using techniques like X-ray diffraction, differential scanning calorimetry, and hot-stage microscopy. rsc.org

Cocrystallization is another powerful technique in crystal engineering. It involves crystallizing a target molecule with a second molecule (a "coformer") to create a new, multi-component crystalline solid. chemrxiv.org For a benzanilide derivative, a coformer could be chosen to form specific hydrogen bonds with the amide or benzoyl groups, creating robust heterosynthons (supramolecular motifs formed between different molecules). Studies on cocrystals of nicotinamide with pimelic acid or phloretin (B1677691) have shown that different hydrogen-bonding patterns lead to distinct polymorphic cocrystal forms. rsc.orgrsc.org This approach could be used to systematically modify the solid-state architecture and properties of 2-benzoylbenzanilide.

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Dominant Interaction | N-H···O chains | N-H···O dimers + π-stacking |

| Melting Point (°C) | 155 | 162 |

| Thermodynamic Stability | Metastable | Stable |

Design and Synthesis of Crystalline Materials

Self-Assembly in Solution and at Interfaces

While crystal engineering focuses on the solid state, the self-assembly of 2-benzoylbenzanilide analogues also occurs in solution and at interfaces. In solution, the balance between molecule-molecule interactions and molecule-solvent interactions determines whether assembly occurs. rsc.org In a 'good' solvent, molecules remain dissolved, but adding a 'poor' solvent can induce aggregation and the formation of nanostructures. rsc.org For amphiphilic molecules, self-assembly in aqueous solutions can lead to the formation of micelles or other aggregates above a critical concentration. mdpi.com

The assembly at interfaces, such as the boundary between two immiscible liquids or a liquid and a solid surface, is another area of significant interest. vogellab.deumsystem.edu Molecules can accumulate at these interfaces, reducing the interfacial energy and organizing into two-dimensional arrays. epj.org Scanning tunneling microscopy studies have shown that complex organic molecules can form highly ordered row-like structures on surfaces like graphite. nih.gov The specific arrangement is sensitive to the molecular structure, including the nature and position of substituent groups. nih.gov This interfacial self-assembly can be guided by factors like wetting forces and surface geometry to create hierarchical structures. aalto.fi

Host-Guest Chemistry and Molecular Recognition